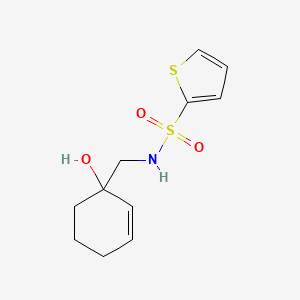
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as Dihydroisoquinoline-thiophene amide (DITA) and has shown promising results in various studies for its potential to treat several diseases.
Aplicaciones Científicas De Investigación
Sigma-2 Receptor Probes
Compounds similar to "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzamide" have been investigated for their affinity towards sigma-2 (σ2) receptors. Radiolabeled derivatives of these compounds demonstrated significant in vitro binding affinities to σ2 receptors, indicating their potential as probes for studying receptor characteristics and functions, particularly in liver membrane homogenates. This highlights the compounds' utility in neuropharmacological research and potentially in the imaging of cancerous tumors (Jinbin Xu et al., 2005).
Crystal Structure Analysis
Research on the crystal structure of related compounds, including "trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate", provides insights into the molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physical properties and reactivity of these compounds, which can be applied in materials science and molecular design (M. Akkurt et al., 2008).
Tumor Proliferation Imaging
The use of fluorine-labeled benzamide analogs, closely related to the compound , has been studied for imaging sigma2 receptor status in solid tumors using positron emission tomography (PET). These studies aim at developing novel diagnostic tools for cancer, leveraging the specific binding to σ2 receptors as a marker of tumor proliferation (Z. Tu et al., 2007).
Photophysical Studies
Derivatives of dihydroquinazolinone, a core structure shared with the compound of interest, have been synthesized and analyzed for their photophysical properties. The studies focus on understanding the effects of solvent polarity on the photophysical behavior, which has implications in the development of optical materials and sensors (M. Pannipara et al., 2017).
Novel Synthesis Methods
Research has also been directed towards developing new synthesis methods for creating derivatives of the core compound structure. These methods aim to expand the chemical diversity and potential applicability of these compounds in various scientific domains, including medicinal chemistry and material science (Emily E. Freeman et al., 2023).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-17-8-10-19(11-9-17)23(26)24-15-21(22-7-4-14-27-22)25-13-12-18-5-2-3-6-20(18)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONLCULXJQRIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2801391.png)


![1-(4-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2801395.png)


![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2801402.png)

![Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2801404.png)
